Rifamycin B ethylamide
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Overview
Description
Rifamycin B ethylamide is a derivative of rifamycin B, a member of the rifamycin class of antibiotics. Rifamycins are known for their potent antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative bacteria. These compounds are primarily used in the treatment of tuberculosis and other mycobacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rifamycin B ethylamide can be synthesized through various chemical reactions involving rifamycin B as the starting material. The synthesis typically involves the modification of the rifamycin B structure to introduce the ethylamide group. This can be achieved through a series of steps including oxidation, hydrolysis, and reduction .
Industrial Production Methods
Industrial production of rifamycin B, and subsequently this compound, often involves fermentation processes using the bacterium Amycolatopsis mediterranei. The fermentation conditions, such as the type of substrate, pH, temperature, and nutrient composition, are optimized to maximize the yield of rifamycin B . The rifamycin B produced is then chemically modified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Rifamycin B ethylamide undergoes various chemical reactions, including:
Oxidation: Rifamycin B can be oxidized to form rifamycin S, which can then be further modified.
Substitution: Introduction of the ethylamide group involves substitution reactions where specific functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures, pH levels, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include rifamycin S, rifamycin SV, and ultimately this compound .
Scientific Research Applications
Rifamycin B ethylamide has a wide range of scientific research applications:
Mechanism of Action
Rifamycin B ethylamide exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, thereby blocking protein synthesis and leading to bacterial cell death . The compound specifically targets the beta subunit of the RNA polymerase, which is essential for the transcription process .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rifamycin B ethylamide include:
Rifampicin: A widely used antibiotic for treating tuberculosis and leprosy.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Another rifamycin derivative used in the treatment of tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and antibacterial activity compared to other rifamycin derivatives.
Properties
CAS No. |
38327-40-1 |
---|---|
Molecular Formula |
C41H54N2O13 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
[(9E,19E,21E)-27-[2-(ethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H54N2O13/c1-11-42-29(45)18-53-28-17-26-36(49)31-30(28)32-38(24(7)35(31)48)56-41(9,39(32)50)54-16-15-27(52-10)21(4)37(55-25(8)44)23(6)34(47)22(5)33(46)19(2)13-12-14-20(3)40(51)43-26/h12-17,19,21-23,27,33-34,37,46-49H,11,18H2,1-10H3,(H,42,45)(H,43,51)/b13-12+,16-15+,20-14+ |
InChI Key |
UDCVVHBNXAUZCQ-VATGUWRCSA-N |
Isomeric SMILES |
CCNC(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
Canonical SMILES |
CCNC(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
Origin of Product |
United States |
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